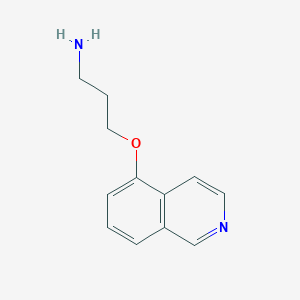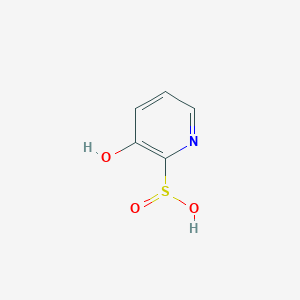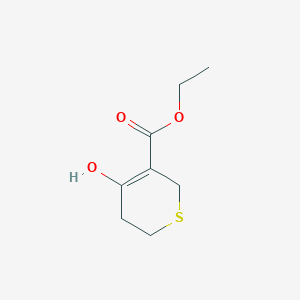![molecular formula C7H7N5O B13111148 7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)
7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is known for its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors and other therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a valuable compound for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide typically involves the reaction of 7H-Pyrrolo[2,3-d]pyrimidine with hydrazine derivatives. One common method includes the following steps:
Starting Material: 7H-Pyrrolo[2,3-d]pyrimidine is used as the starting material.
Hydrazine Reaction: The starting material is reacted with hydrazine hydrate under reflux conditions.
Purification: The resulting product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications.
化学反应分析
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Halogenated reagents like bromoethane; reactions are conducted under reflux conditions in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups attached to the pyrrolopyrimidine core.
科学研究应用
7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies.
Medicine: Explored for its therapeutic potential in treating cancer, inflammatory diseases, and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its use in developing kinase inhibitors.
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile: Used as a scaffold for designing selective inhibitors.
7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: Investigated for its potential in medicinal chemistry.
Uniqueness
7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide stands out due to its unique hydrazide functional group, which allows for diverse chemical modifications and interactions with biological targets. This makes it a versatile compound for various scientific and industrial applications.
属性
分子式 |
C7H7N5O |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
7H-pyrrolo[2,3-d]pyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C7H7N5O/c8-12-7(13)5-2-10-6-4(5)1-9-3-11-6/h1-3H,8H2,(H,12,13)(H,9,10,11) |
InChI 键 |
XWFPKFDTQAGXQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=CN=CN=C2N1)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)





![Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate](/img/structure/B13111120.png)




![2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine](/img/structure/B13111135.png)
![2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111151.png)
